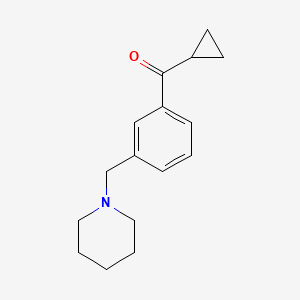

Cyclopropyl 3-(piperidinomethyl)phenyl ketone

Description

IUPAC Systematic Naming

The systematic name cyclopropyl[3-(piperidin-1-ylmethyl)phenyl]methanone follows IUPAC guidelines for ketones and substituted aromatic systems. Key components include:

- Methanone : The parent ketone group (-CO-).

- 3-(Piperidin-1-ylmethyl)phenyl : A phenyl ring substituted at the 3-position with a piperidinylmethyl group (-CH₂-C₅H₁₀N).

- Cyclopropyl : A three-membered cycloalkane substituent attached to the ketone.

This naming prioritizes the ketone as the principal functional group, with substituents ordered by increasing complexity.

CAS Registry Number and Alternative Designations

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898793-66-3 | |

| Synonym | Cyclopropyl 3-(piperidinomethyl)phenyl ketone | |

| MDL Number | MFCD03841998 |

Alternative designations include cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone and MFCD03841998.

Molecular Formula and Atomic Composition

The compound has the molecular formula C₁₆H₂₁NO , with a molecular weight of 243.34 g/mol .

Structural Isomerism and Conformational Analysis

Structural Isomerism:

Conformational Features:

- Piperidine Ring : Adopts a chair conformation to minimize steric strain, with the methylene group (-CH₂-) axial or equatorial.

- Cyclopropane Ring : Planar geometry with 60° bond angles creates significant ring strain (110 kcal/mol).

- Ketone Group : The sp²-hybridized carbonyl carbon imposes rigidity on the adjacent phenyl and cyclopropyl groups.

This interplay of strain and conformation influences reactivity, particularly in nucleophilic additions to the ketone.

Properties

IUPAC Name |

cyclopropyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-16(14-7-8-14)15-6-4-5-13(11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXWDMBQYVMWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643169 | |

| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-66-3 | |

| Record name | Cyclopropyl[3-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two key steps:

- Formation of the cyclopropyl ketone core attached to the phenyl ring.

- Introduction of the piperidinomethyl substituent at the 3-position of the phenyl ring.

Preparation of Phenyl Cyclopropyl Ketones

A widely adopted method for preparing substituted cyclopropyl ketones, including phenyl cyclopropyl ketones, involves the oxidation of cyclopropyl(phenyl)methanols using Dess-Martin periodinane as the oxidizing agent. The procedure is as follows:

- Dissolve cyclopropyl(phenyl)methanol (4.0 mmol) in dichloromethane (DCM).

- Add Dess-Martin periodinane (4.8 mmol, 1.2 equiv.) in two portions.

- Stir the reaction mixture for 15 minutes at room temperature.

- Quench with saturated aqueous sodium bicarbonate and sodium thiosulfate solutions.

- Extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Concentrate under reduced pressure.

- Purify the residue by silica gel column chromatography using an ethyl acetate/petroleum ether gradient (1:20 to 1:10 v/v) to obtain the phenyl cyclopropyl ketone.

This method provides high yields and purity, with the oxidation step being mild and selective for the alcohol to ketone conversion.

Introduction of the Piperidinomethyl Group

The piperidinomethyl group is typically introduced via nucleophilic substitution or reductive amination of the corresponding 3-formylphenyl cyclopropyl ketone intermediate. However, detailed protocols for this specific substitution are less commonly reported in open literature. Nevertheless, related synthetic approaches involve:

- Functionalization of the phenyl ring with a formyl group at the 3-position.

- Reaction of the aldehyde with piperidine under reductive amination conditions (e.g., using sodium triacetoxyborohydride or sodium cyanoborohydride) to install the piperidinomethyl moiety.

Alternative Preparation via Piperazine Derivatives (Patent Insights)

A related approach involves preparing cyclopropane-containing piperazine derivatives, which can be adapted for piperidine analogs. According to patent CN111116514A, the preparation of 1-cyclopropane formyl piperazine hydrochloride involves:

- Deprotection of 4-(cyclopropanecarbonyl) piperazine-1-carboxylic acid tert-butyl ester using trifluoroacetic acid in anhydrous dichloromethane at low temperature.

- Subsequent salt formation with acyl chlorides such as cyclopropane formyl chloride, acetyl chloride, or methanesulfonyl chloride in absolute ethanol under nitrogen atmosphere.

- Crystallization, filtration, and drying yield the hydrochloride salt with high purity and yields ranging from 86% to 89%.

Though this patent focuses on piperazine analogs, the methodology of acyl chloride salt formation and crystallization can be informative for preparing related piperidinomethyl ketones.

Data Table Summarizing Preparation Conditions

Research Findings and Considerations

- The Dess-Martin oxidation method is preferred due to its mildness and high selectivity, minimizing side reactions and preserving sensitive functional groups.

- The use of trifluoroacetic acid for deprotection is efficient and avoids harsher acidic conditions that could degrade the cyclopropyl ring.

- Salt formation with acyl chlorides provides a route to isolate stable intermediates or final products, facilitating purification and handling.

- The installation of the piperidinomethyl substituent via reductive amination is a standard and versatile approach, adaptable to various substituted phenyl ketones.

- Crystallization conditions and solvent choices (e.g., methyl tert-butyl ether, isopropyl ether, n-heptane) significantly affect the purity and yield of the hydrochloride salts.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

Cyclopropyl 3-(piperidinomethyl)phenyl ketone serves as a precursor in the synthesis of various pharmacologically active compounds. Its structure, characterized by the cyclopropyl and piperidine groups, is common in many pharmaceuticals, enhancing the compound's potential in drug design.

Case Studies:

- Anticancer Activity: Research has demonstrated that derivatives of this compound exhibit anticancer properties. For instance, compounds synthesized from it have shown improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .

- Neuropharmacological Effects: The compound is investigated for its interactions with neural receptors, which may lead to new treatments for neurological disorders. Studies have focused on its binding affinities and effects on neurotransmitter release.

Organic Synthesis

2. Synthetic Applications

In organic synthesis, this compound is utilized as an intermediate in multi-step synthetic routes. Its reactivity allows for the introduction of cyclopropyl groups into larger molecules, significantly altering their chemical properties.

Experimental Procedures:

- Catalytic Reactions: The compound is involved in various catalytic reactions, including cycloadditions and cross-coupling reactions, facilitating the construction of complex organic molecules.

Neurochemistry

3. Neurochemical Research

Given its structural similarity to other compounds that interact with the central nervous system, this compound is studied for its potential effects on neural pathways. In vitro and in vivo studies aim to elucidate its modulatory effects on neurotransmitter systems.

Materials Science

4. Advanced Material Development

The compound's unique properties are being explored in the creation of advanced materials. It serves as a precursor in the development of polymers with enhanced mechanical and thermal properties.

Applications:

- Polymer Synthesis: this compound is incorporated into monomers for polymerization processes, resulting in materials with specific functionalities such as increased durability or electrical conductivity.

Agricultural Chemistry

5. Agrochemical Development

Research is also directed towards utilizing this compound in the synthesis of new agrochemicals. Its derivatives are being tested for efficacy as pesticides or plant growth regulators, highlighting its potential impact on agricultural practices.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development | Anticancer activity; neuropharmacological effects |

| Organic Synthesis | Intermediate for complex organic molecules | Catalytic reactions; introduction of cyclopropyl groups |

| Neurochemistry | Interaction with neural receptors | Modulatory effects on neurotransmitter release |

| Materials Science | Development of advanced materials | Enhanced mechanical and thermal properties |

| Agricultural Chemistry | Development of agrochemicals | Potential use as pesticides or plant growth regulators |

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The cyclopropyl group and the piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Key Insights :

- The cyclopropyl group enhances reactivity in strained systems (e.g., photochemical reactions) compared to non-strained ketones like cyclooctanone .

- Piperidinomethyl and pyrrolinomethyl substituents introduce steric bulk, influencing enantioselectivity in catalysis .

Catalytic Cycloadditions

Cyclopropyl phenyl ketone participates in nickel-catalyzed [3+2] cycloadditions with alkynes to form cyclopentenes, leveraging its strained ring as a three-carbon unit . In contrast, cyclopentyl analogs lack sufficient ring strain for similar reactivity .

Rearrangement Reactions

- Beckmann Rearrangement : Cyclopropyl phenyl ketone oximes yield amides with >80% selectivity, outperforming phenylisopropyl ketones (1:1 product ratio) .

- Fischer Indolisation : Cyclopropyl phenyl ketone forms indoles (e.g., 3-(2-chloroethyl)-2-phenylindole ), whereas cyclobutyl analogs produce hexahydrocyclopentindoles .

Decarboxylative Rearrangements

Attempts to generate cyclopropyl phenyl ketone via decarboxylation of α-(phenylcarbonyl)cyclopropanecarboxylic acid resulted in <8% yield, highlighting synthetic challenges .

Contradictions :

- Quinazolinones with cyclopropyl groups inconsistently outperform phenyl analogs in pQS inhibition, suggesting context-dependent activity .

Steric and Electronic Effects

- Steric Repulsion : In scandium-catalyzed reactions, the cyclopropyl group’s phenyl ring clashes with bulky ligands (e.g., 2,4,6-triisopropylphenyl), reducing enantioselectivity .

- Electronic Effects : The cyclopropyl group’s electron-withdrawing nature accelerates photochemical reactions by stabilizing transition states .

Biological Activity

Cyclopropyl 3-(piperidinomethyl)phenyl ketone, a phenyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropyl group and a piperidinyl moiety, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- CAS Number : 898793-66-3

The presence of the cyclopropyl ring is notable for its unique strain and reactivity, which can enhance the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of phenyl ketones, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. A comparative analysis of related compounds demonstrated that those with piperidine substitutions often enhance antitumor efficacy due to improved binding affinity to cancer-related targets .

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A study synthesized several derivatives and assessed their activity against various bacterial strains and fungi. The results indicated that certain modifications in the piperidine structure significantly enhanced the antimicrobial effectiveness .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Compound A | S. aureus | 16 µg/mL |

| Compound B | C. albicans | 8 µg/mL |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural activity relationships (SAR) observed in related compounds:

- Oxidoreductase Modulation : Similar phenyl ketone derivatives have been shown to modulate oxidoreductase activity, which plays a crucial role in metabolic pathways associated with non-alcoholic fatty liver disease (NAFLD). This mechanism could potentially extend to other metabolic disorders .

- Receptor Interaction : The piperidine component may facilitate interaction with specific receptors, such as muscarinic acetylcholine receptors, which are implicated in various physiological processes including cell proliferation and apoptosis .

Case Studies

- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that this compound induced significant apoptosis compared to control groups, suggesting its potential as an anticancer agent .

- Antimicrobial Evaluation : In another investigation, a series of cyclopropyl ketones were synthesized and tested against clinical isolates of bacteria and fungi. The findings revealed that modifications in the piperidine structure led to enhanced antimicrobial activity, particularly against resistant strains .

Q & A

Q. What are the common synthetic routes for cyclopropyl phenyl ketone derivatives, and how can their efficiency be optimized?

Cyclopropyl phenyl ketones are synthesized via hydrogen borrowing catalysis using iridium catalysts, which enable C–C bond formation with higher alcohols. Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and using ortho-disubstituted phenyl/cyclopropyl ketones as substrates. Post-synthetic modifications, such as retro-Friedel-Crafts acylation or homoconjugate addition, expand functionality . Nickel-catalyzed [3+2] cycloadditions with alkynes also provide cyclopentene derivatives, requiring organoaluminum reagents (e.g., AlMe₃) to promote oxidative addition .

Q. How do reaction kinetics vary for sodium borohydride reduction of cyclopropyl phenyl ketone compared to other cycloalkyl analogs?

At 0°C, cyclopropyl phenyl ketone reacts slower (relative rate: 0.12) than cyclobutyl (0.23), cyclopentyl (0.36), and cyclohexyl (0.25) analogs due to cyclopropane ring strain impeding hydride attack. Activation parameters (ΔH‡ = 14.3 kcal/mol, ΔS‡ = -12.5 cal/mol·K) indicate a strained transition state. Kinetic studies use second-order plots and IR spectroscopy (disappearance of ~1680 cm⁻¹ carbonyl stretch) to monitor progress .

Q. What safety protocols are recommended for handling cyclopropyl phenyl ketone derivatives in laboratory settings?

Use NIOSH/CEN-compliant respirators (P95 or ABEK-P2 filters) and full protective gear. Avoid trifluoroacetic acid during reductions to prevent side reactions (e.g., ester formation). Stability tests confirm the compound is non-reactive under standard storage but decomposes in strong acids .

Advanced Research Questions

Q. How do nickel catalysts mediate [3+2] cycloadditions of cyclopropyl phenyl ketones with alkynes, and what intermediates are involved?

Nickel(0) complexes (e.g., [Ni(cod)₂]) with AlMe₃ facilitate oxidative addition of cyclopropyl ketones, forming six-membered oxa-nickelacycle intermediates. These react with alkynes to yield cyclopentenes via a proposed [3+2] pathway. Key evidence includes X-ray crystallography of intermediates and computational studies on oxidative addition barriers .

Q. What mechanistic insights explain contradictory kinetic data in sodium borohydride reductions of cyclopropyl phenyl ketone?

Discrepancies arise from competing pathways: (1) direct hydride attack on the carbonyl and (2) cyclopropane ring opening via electrophilic cleavage. At higher temperatures, ring strain release accelerates the reaction, while low temperatures favor incomplete reduction (50% conversion in 4 days). UV spectroscopy and product analysis (IR, GC-MS) differentiate pathways .

Q. What stereochemical outcomes are observed in chiral cyclopropyl ketoxime derivatives, and how are they controlled?

Falintolol isomers (R/S) are synthesized via resolution of cyclopropyl methyl ketoxime using chiral auxiliaries (e.g., tert-butylamine). Syn/anti isomer ratios depend on reaction conditions (pH, solvent). X-ray diffraction and circular dichroism (CD) confirm configurations, with β-adrenergic blocking activity varying by stereochemistry .

Q. How do acid-mediated rearrangements of cyclopropyl phenyl ketones proceed, and what intermediates are implicated?

Strong acids (e.g., H₂SO₄) induce cyclopropyl-to-dihydrofuran rearrangements via carbocation intermediates. Decarboxylative pathways (e.g., from α-(phenylcarbonyl)cyclopropane carboxylic acid) yield cyclopropyl phenyl ketone (8% yield), while thermal stability tests exclude ring-opening under mild conditions .

Q. What role do photocatalytic systems play in [3+2] cycloadditions of aryl cyclopropyl ketones?

Visible light (Ru(bpy)₃²⁺ catalyst) generates ketone radical anions, initiating cyclopropane ring opening and cyclopentane formation with olefins. La(OTf)₃ and TMEDA enhance electron transfer efficiency. Mechanistic studies (EPR, UV-vis) confirm radical intermediates and regioselectivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.